2,6,16-Kauranetriol
Descripción
Propiedades
IUPAC Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTDZPRNONHJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6,16-Kauranetriol: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ent-kaurane diterpenoid, 2,6,16-Kauranetriol. It details the history of its discovery, its natural source, and the methodologies for its isolation and characterization. The guide presents a summary of its known biological activities and explores the potential signaling pathways it may modulate. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of this natural compound.
Discovery and History
This compound, a tetracyclic diterpenoid with the chemical formula C₂₀H₃₄O₃, was first isolated from the fern Pteris cretica L. (family Pteridaceae). The initial discovery was reported by Tanaka, N., et al. in their 1973 publication in the Chemical & Pharmaceutical Bulletin. This work was part of a broader investigation into the chemical constituents of ferns, which are known to produce a variety of bioactive secondary metabolites. The elucidation of its structure was a significant contribution to the field of natural product chemistry and laid the groundwork for future investigations into its biological activities.
The genus Pteris is widely distributed in temperate and warm regions of the world and has been used in traditional Chinese medicine for its purported antipyretic and antidote properties. The discovery of this compound and other related ent-kaurane diterpenoids from Pteris cretica has since spurred further phytochemical investigations into this and other species of the Pteridaceae family.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₃₄O₃ |
| Molecular Weight | 322.49 g/mol |
| CAS Number | 41530-90-9 |
| Appearance | White crystalline solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO |
| Stereochemistry | ent-kaurane |
Experimental Protocols
Isolation of this compound from Pteris cretica
The following is a generalized protocol based on typical methods for the isolation of diterpenoids from plant material. Specific details may vary based on the original publication by Tanaka et al. (1973).
Workflow for Isolation:
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Plant Material Collection and Preparation: The aerial parts of Pteris cretica are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.
-
Filtration and Concentration: The methanol extract is filtered to remove solid residues and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The ethyl acetate fraction, which typically contains diterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing the compound of interest are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques.
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of the molecular weight and formula. |
| ¹H-NMR Spectroscopy | Elucidation of the proton environment and connectivity. |
| ¹³C-NMR Spectroscopy | Determination of the carbon skeleton. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyls). |
| X-ray Crystallography | Unambiguous determination of the 3D structure. |
Biological Activities and Potential Signaling Pathways
Research into the biological activities of ent-kaurane diterpenoids, including those from Pteris cretica, has revealed a range of potential therapeutic effects. While specific studies on this compound are limited, the broader class of compounds exhibits activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.
Anti-inflammatory Activity
Many ent-kaurane diterpenoids have been shown to possess anti-inflammatory properties. A plausible mechanism of action involves the inhibition of key inflammatory mediators.
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
Cytotoxic Activity
Several ent-kaurane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.
Potential Apoptosis Induction Pathway:
Caption: A potential mechanism for apoptosis induction by this compound.
Future Directions and Conclusion
This compound represents a promising natural product with potential for further investigation in drug discovery and development. While its initial discovery and characterization have been established, there is a need for more in-depth studies to fully elucidate its pharmacological profile and mechanism of action. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound in a wider range of biological assays to identify novel therapeutic targets.
-
Mechanism of Action Studies: Utilizing modern molecular and cellular biology techniques to precisely define the signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety Studies: Assessing the therapeutic potential and toxicological profile of this compound in preclinical animal models.
2,6,16-Kauranetriol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6,16-Kauranetriol is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. Isolated from the medicinal plant Pteris cretica, this tetracyclic molecule has garnered interest within the scientific community for its potential biological activities, which are characteristic of the broader kaurane (B74193) family, including cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by available experimental data and methodologies. While specific experimental data for this compound remains limited in publicly accessible literature, this guide consolidates the existing knowledge and provides a framework for future research and development.
Chemical Structure and Properties
This compound, with the systematic name (ent-kaurane-2,6,16-triol), possesses a tetracyclic diterpene core structure. The chemical formula for this compound is C₂₀H₃₄O₃, and it has a molecular weight of 322.5 g/mol .[1][2] Its CAS number is 41530-90-9.
Physicochemical Properties
Specific experimentally determined physicochemical properties for this compound are not extensively reported. However, based on the general properties of related ent-kaurane diterpenoids, a summary of expected and known properties is provided in Table 1. Diterpenoids of this class are typically sparingly soluble in water and more soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₂₀H₃₄O₃ | [1][2] |
| Molecular Weight | 322.5 g/mol | [1][2] |
| CAS Number | 41530-90-9 | [1] |
| Appearance | Not Reported | Likely a white to off-white solid. |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Melting Point | Not Reported | --- |
| Boiling Point | Not Reported | --- |
| pKa | Not Reported | --- |
| LogP | Not Reported | --- |
Biological Activities and Potential Signaling Pathways
While specific studies detailing the biological activities of this compound are limited, the broader class of ent-kaurane diterpenoids, isolated from various plant sources including Pteris cretica, has been reported to exhibit a range of biological effects.[3][4] These activities include cytotoxic, antimicrobial, and anti-inflammatory properties.
Cytotoxic Activity
Ent-kaurane diterpenoids are known to possess cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanisms often involve the induction of apoptosis. While no specific IC₅₀ values for this compound are currently available in the literature, it is a promising candidate for further investigation in this area.
A general workflow for assessing the cytotoxic activity of a compound like this compound is depicted below.
Antimicrobial Activity
Diterpenoids are a class of natural products that have demonstrated antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound have not been published, its structural similarity to other bioactive kauranes suggests potential activity against various bacterial and fungal strains.
The logical relationship for determining the antimicrobial efficacy of a test compound is outlined in the diagram below.
References
Preliminary Screening of 2,6,16-Kauranetriol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6,16-Kauranetriol is a diterpenoid natural product isolated from Pteris cretica.[1] As with many natural products, its bioactivity profile is of significant interest for potential therapeutic applications. This technical guide outlines a proposed preliminary screening workflow to assess the cytotoxic and anti-inflammatory properties of this compound. The guide provides detailed experimental protocols and data presentation frameworks, alongside visualizations of key signaling pathways relevant to these biological activities. While specific bioactivity data for this compound is not yet widely published, this document serves as a comprehensive roadmap for its initial investigation.
Introduction to this compound
This compound is a diterpenoid compound.[1] Diterpenoids are a class of natural products known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A preliminary bioactivity screening of this compound is a critical first step in evaluating its therapeutic potential. This typically involves assessing its general cytotoxicity to determine a safe therapeutic window, followed by screening for specific activities such as anti-inflammatory effects.
Proposed Screening Workflow
A logical workflow for the preliminary bioactivity screening of this compound would involve an initial cytotoxicity assessment followed by an investigation into its anti-inflammatory potential.
Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its potential for inducing cell death. This is crucial for identifying a concentration range that is non-toxic to cells, which can then be used for subsequent bioactivity assays.
Data Presentation: Cytotoxicity
Quantitative data from cytotoxicity assays should be presented in a clear, tabular format to allow for easy interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric.
| Table 1: Cytotoxicity of this compound | |
| Cell Line | IC50 (µM) |
| Example: HEK293 (Human Embryonic Kidney) | Data to be determined |
| Example: HepG2 (Human Liver Cancer) | Data to be determined |
| Example: RAW 264.7 (Murine Macrophage) | Data to be determined |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3]
Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Selected cell lines (e.g., HEK293, HepG2, RAW 264.7)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[4][5][6][7][8]
Data Presentation: Anti-inflammatory Activity
The inhibitory effect of this compound on inflammatory markers, such as nitric oxide (NO), can be quantified and presented as follows:
| Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages | |
| Concentration of this compound (µM) | NO Inhibition (%) |
| Concentration 1 | Data to be determined |
| Concentration 2 | Data to be determined |
| Concentration 3 | Data to be determined |
| Positive Control (e.g., Dexamethasone) | Data to be determined |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3][8]
Principle: In response to inflammatory stimuli like LPS, macrophages produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[8] A decrease in nitrite levels indicates potential anti-inflammatory activity.[8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Complete cell culture medium
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells with LPS only, and cells with LPS and a positive control (e.g., dexamethasone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant according to the manufacturer's instructions. This will form a colored azo dye in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Key Signaling Pathways in Bioactivity
Understanding the molecular pathways that may be modulated by this compound is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[4][5][6][7][8] It controls the expression of many pro-inflammatory genes.[5][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][8] Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[4][8]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[9] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[9][10][11] Both pathways converge on the activation of caspases, which are proteases that execute the process of cell death.[10][12]
Conclusion
This technical guide provides a framework for the initial bioactivity screening of this compound. By following the outlined experimental protocols for cytotoxicity and anti-inflammatory assessment, researchers can generate the preliminary data necessary to evaluate the therapeutic potential of this natural product. Subsequent studies should focus on elucidating the specific molecular targets and mechanisms of action. The provided visualizations of key signaling pathways serve as a reference for these future mechanistic investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. youtube.com [youtube.com]
In Silico Prediction of 2,6,16-Kauranetriol Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6,16-Kauranetriol, a member of the kaurane (B74193) diterpenoid class of natural products, represents a promising scaffold for drug discovery. However, its molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of its biological targets. By employing a multi-faceted computational approach, researchers can generate robust, testable hypotheses regarding the compound's protein interactions and its impact on cellular signaling pathways. This document outlines a systematic workflow, integrating reverse docking and pharmacophore modeling, and provides detailed hypothetical experimental protocols for the validation of computational predictions. The ultimate aim is to accelerate the translation of this natural product into a potential therapeutic agent.
Introduction to In Silico Target Prediction for Natural Products
The identification of molecular targets is a pivotal and often challenging step in the drug discovery pipeline. Traditional experimental methods for target deconvolution can be both time-consuming and resource-intensive. In silico target prediction, also known as target fishing or reverse pharmacology, offers a rapid and cost-effective alternative to prioritize experimental efforts.[1][2] These computational techniques leverage the three-dimensional structure of a small molecule to screen against extensive libraries of macromolecular structures, thereby predicting potential binding interactions and elucidating possible mechanisms of action.[3][4]
Natural products, with their inherent structural diversity and biological activity, are a rich source of novel therapeutic agents.[5][6] However, their often complex structures and polypharmacological nature present unique challenges for target identification. Computational approaches are particularly well-suited to address this complexity by providing a panoramic view of the potential target landscape.[6] Methodologies such as reverse docking and pharmacophore modeling have proven to be powerful tools in the quest to uncover the molecular targets of natural products.[3][5][7]
This guide utilizes this compound as a case study to illustrate a comprehensive in silico target prediction workflow. Kaurane diterpenoids have been reported to exhibit a range of biological activities, and recent in silico studies on related compounds suggest that they may modulate key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.
Proposed In Silico Workflow for this compound
To enhance the confidence of target prediction, a multi-pronged computational strategy is recommended. This workflow integrates several complementary techniques to cross-validate findings and furnish a more holistic understanding of the potential bioactivity of this compound.
Step 1: Ligand Preparation
The initial step involves the preparation of the 3D structure of this compound. An accurate 3D representation is crucial for subsequent docking and pharmacophore modeling studies.
-
2D to 3D Conversion: The 2D structure of this compound is converted into a 3D conformation using molecular modeling software such as MarvinSketch or ChemDraw.
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical to ensure that the ligand conformation is energetically favorable for binding.
Step 2: Reverse Docking
Reverse docking is a powerful technique for identifying potential protein targets of a small molecule by docking it into the binding sites of a large collection of protein structures.[3][4]
-
Target Database Selection: A comprehensive protein target database is selected. Publicly available databases such as the Protein Data Bank (PDB) or specialized databases like sc-PDB can be utilized.
-
Molecular Docking: The prepared 3D structure of this compound is then docked against the selected protein targets using docking software like AutoDock Vina or Glide.
-
Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., docking score, binding energy). The protein targets are then ranked according to these scores.
Step 3: Pharmacophore-Based Screening
Pharmacophore modeling focuses on the 3D arrangement of essential features of a molecule that are responsible for its biological activity.[5][7][8] This approach can be used to screen for proteins that have binding sites complementary to the pharmacophore of this compound.
-
Pharmacophore Model Generation: A pharmacophore model is generated based on the structure of this compound. The model will typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.
-
Pharmacophore Database Screening: The generated pharmacophore model is used to screen a database of protein structures (e.g., PharmMapper, ZINCPharmer) to identify proteins with complementary binding site features.
-
Hit Ranking: The identified protein "hits" are ranked based on how well they fit the pharmacophore model.
Step 4: Hit Prioritization and Pathway Analysis
The outputs from both reverse docking and pharmacophore screening are integrated and analyzed to prioritize the most promising candidate targets.
-
Consensus Scoring: Targets that are identified by both methods are given a higher priority. A consensus scoring approach can be employed to rank the targets based on the combined results.
-
Target Enrichment and Pathway Analysis: The list of high-priority targets is subjected to enrichment analysis using tools like DAVID or Metascape to identify over-represented biological pathways. This can provide insights into the potential signaling pathways modulated by this compound. Based on studies of other kaurane diterpenoids, the PI3K/AKT/mTOR pathway is a plausible candidate for investigation.
Hypothetical Target Prediction Data
The following tables summarize hypothetical quantitative data that could be generated from the in silico workflow.
Table 1: Top Predicted Targets from Reverse Docking
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| PI3Kγ | 1E8X | -9.8 | 0.15 | Val882, Lys833, Asp964 |
| Akt1 | 1UNQ | -9.2 | 0.45 | Leu156, Thr291, Phe438 |
| mTOR | 4JSP | -8.9 | 0.82 | Trp2239, Leu2185, Ile2237 |
| IKKβ | 3R2N | -8.5 | 1.5 | Cys99, Val29, Gln103 |
| JAK2 | 3LCS | -8.2 | 2.3 | Leu932, Gly935, Val863 |
Table 2: Top Predicted Targets from Pharmacophore-Based Screening
| Target Protein | Pharmacophore Fit Score | Predicted Activity |
| PI3Kγ | 6.8 | High |
| Akt1 | 6.5 | High |
| mTOR | 6.2 | Moderate |
| GSK3β | 5.9 | Moderate |
| STAT3 | 5.7 | Moderate |
Predicted Signaling Pathway Involvement: The PI3K/AKT/mTOR Pathway
Based on the hypothetical target prediction data, a plausible mechanism of action for this compound involves the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Detailed Experimental Protocols for Target Validation
The in silico predictions must be validated through rigorous experimental testing. The following are detailed protocols for key validation experiments.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the predicted kinase targets (e.g., PI3K, Akt, mTOR).
Materials:
-
Recombinant human kinases (PI3Kγ, Akt1, mTOR)
-
This compound
-
Kinase-specific substrates (e.g., PIP2 for PI3K)
-
ATP, MgCl2
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP and MgCl2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the IC50 value of this compound for each kinase.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of the interaction between this compound and its predicted protein targets.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant target proteins
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS)
Procedure:
-
Immobilize the target protein onto the surface of the sensor chip.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units) over time to measure the association and dissociation phases.
-
Regenerate the sensor chip surface between injections.
-
Analyze the data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target proteins in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
This compound
-
Cell lysis buffer
-
Temperature gradient thermocycler
-
Western blotting reagents
Procedure:
-
Treat the cells with this compound or vehicle control.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate and heat the aliquots to different temperatures using a thermocycler.
-
Centrifuge the samples to separate the soluble and aggregated proteins.
-
Analyze the soluble fraction by Western blotting using antibodies against the predicted target proteins.
-
Quantify the band intensities to generate a thermal melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The in silico workflow detailed in this guide provides a robust and efficient strategy for the identification of the molecular targets of this compound. By integrating reverse docking and pharmacophore modeling, researchers can generate high-confidence hypotheses that can be systematically validated through the described experimental protocols. This synergistic approach, combining computational prediction with experimental verification, is poised to accelerate the development of this compound and other promising natural products into novel therapeutics. The hypothetical data and pathways presented herein serve as an illustrative framework for the application of these powerful computational tools in modern drug discovery.
References
- 1. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]
- 4. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of bioactive natural products by pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current computational methods for predicting protein interactions of natural products [agris.fao.org]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 2,6,16-Kauranetriol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Analytical Techniques for 2,6,16-Kauranetriol Quantification
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely available technique suitable for the quantification of this compound in relatively simple matrices or when high concentrations are expected. The presence of a chromophore in the molecule is necessary for UV detection.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices like plasma or tissue homogenates.[1]
-
GC-MS: A powerful technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.[2][3]
Data Presentation: Proposed Quantitative Parameters
The following tables summarize the proposed and typical validation parameters for the quantification of this compound using the described methods. These values are based on common outcomes for similar analytical methods.[4][5][6]
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Value |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.1 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Proposed Value |
| Linearity Range (ng/mL) | 0.1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ (ng/mL) | 0.1 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Table 3: Proposed GC-MS Method Parameters (after derivatization)
| Parameter | Proposed Value |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.997 |
| LOQ (ng/mL) | 1 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
Experimental Protocols
HPLC-UV Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
a. Sample Preparation (from plant material)
-
Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of methanol (B129727) by sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtrate with the mobile phase to a concentration within the calibration range.
b. Chromatographic Conditions
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a wavelength scan should be performed). A common starting point for diterpenoids without strong chromophores is in the low UV range (e.g., 205-220 nm).
c. Method Validation
-
Linearity: Prepare standard solutions of this compound in the mobile phase at a minimum of five concentrations. Plot the peak area against concentration and perform a linear regression analysis.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on the same day (intra-day) and on three different days (inter-day).
-
LOD and LOQ: Determine by injecting series of diluted solutions and calculating the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ).[7]
Caption: HPLC-UV Experimental Workflow.
LC-MS/MS Method
This protocol provides a highly sensitive and selective method for quantifying this compound in biological matrices.
a. Sample Preparation (from plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar kaurane (B74193) diterpenoid).[6]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8] A typical gradient might be: 0-1 min 10% B, 1-5 min 10-90% B, 5-6 min 90% B, 6-6.1 min 90-10% B, 6.1-8 min 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode to be optimized.
-
MRM Transitions: The precursor ion ([M+H]⁺ or [M-H]⁻) and product ions need to be determined by infusing a standard solution of this compound.
c. Method Validation
Perform validation as described for HPLC-UV, but with concentration ranges appropriate for the higher sensitivity of LC-MS/MS.
Caption: LC-MS/MS Experimental Workflow.
GC-MS Method
This protocol is suitable for the analysis of this compound after derivatization.
a. Sample Preparation and Derivatization
-
Extraction: Perform an appropriate extraction from the sample matrix (e.g., liquid-liquid extraction for biological fluids or solvent extraction for plant material).
-
Drying: Evaporate the extract to complete dryness.
-
Derivatization: Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
b. GC-MS Conditions
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[9]
-
Injector Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized this compound.
c. Method Validation
Validate the method as described for the HPLC-UV protocol.
Caption: GC-MS Experimental Workflow.
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. As research progresses, it is anticipated that its molecular targets and downstream effects will be elucidated. General pathways that are often investigated for diterpenoid compounds include anti-inflammatory pathways (e.g., NF-κB, MAPKs), apoptosis pathways (e.g., Caspase activation), and cell proliferation pathways (e.g., PI3K/Akt). Further research is required to identify the specific signaling cascades involving this compound.
References
- 1. rsc.org [rsc.org]
- 2. Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative Determination of 15 Active Components in Lepidium meyenii with UHPLC-PDA and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Quantification of Six-Ring C26H16 Cata-Condensed Polycyclic Aromatic Hydrocarbons in a Complex Mixture of Polycyclic Aromatic Hydrocarbons from Coal Tar - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. Kaurane (B74193) diterpenoids, a class of natural compounds, have demonstrated significant anti-inflammatory properties. This document provides detailed protocols for evaluating the anti-inflammatory effects of 2,6,16-Kauranetriol, a specific kaurane diterpenoid. The assays described herein focus on key inflammatory mediators and signaling pathways, including nitric oxide (NO) production, pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These protocols are designed for use with murine macrophage-like cell lines such as RAW 264.7 or microglial cells like BV-2, which are standard models for in vitro inflammation studies.
Key Inflammatory Pathways
Understanding the molecular mechanisms underlying inflammation is crucial for the development of targeted therapeutics. The NF-κB and MAPK pathways are central to the inflammatory response.
-
NF-κB Signaling Pathway : This pathway is a key regulator of pro-inflammatory gene expression.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[2][3]
-
MAPK Signaling Pathway : The MAPK cascade, consisting of three main families (ERK, JNK, and p38), plays a critical role in transmitting extracellular signals to intracellular targets that regulate inflammation.[1] Activation of these kinases by stimuli like LPS leads to the phosphorylation of various transcription factors, which in turn promote the expression of inflammatory mediators.[4]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should replace the placeholder information with their experimental results.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± X.X |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition | IC50 (µM) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | 0 | ||
| LPS + this compound (1 µM) | |||
| LPS + this compound (5 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) |
Table 4: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| Control (no LPS) | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (25 µM) |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine non-toxic concentrations of this compound for subsequent experiments.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat as described in the NO production assay (Section 3).
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Express the results in pg/mL or ng/mL.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes (for MAPK pathway) or 60 minutes (for NF-κB pathway).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein and loading control.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Liposomal Drug Delivery Systems for 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a liposomal drug delivery system for the diterpenoid 2,6,16-Kauranetriol. This compound, like many natural products, is presumed to have low aqueous solubility, making liposomal encapsulation a promising strategy to enhance its bioavailability and therapeutic efficacy. The following protocols are based on established methodologies for formulating and evaluating lipid-based nanoparticles.
Introduction to Liposomal Delivery for this compound
This compound is a tetracyclic diterpenoid with potential therapeutic applications, including anti-inflammatory and anticancer activities. However, its hydrophobic nature can limit its clinical utility due to poor solubility and bioavailability. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[1][2] For a hydrophobic drug like this compound, the molecule can be incorporated into the lipid bilayer of the liposome (B1194612).[2] This encapsulation can improve drug solubility, protect it from degradation, and potentially offer opportunities for targeted delivery.
This document outlines the thin-film hydration method for the preparation of this compound-loaded liposomes, followed by detailed protocols for their physicochemical characterization and in vitro drug release assessment.
Physicochemical Properties of this compound
Experimental Protocols
Preparation of this compound Loaded Liposomes using the Thin-Film Hydration Method
The thin-film hydration method is a widely used technique for the preparation of liposomes and is particularly suitable for hydrophobic drugs.[2][4][5] The procedure involves the formation of a thin lipid film from a solution of lipids and the drug in an organic solvent, followed by hydration with an aqueous buffer.[5][6]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve a specific molar ratio of phosphatidylcholine and cholesterol (e.g., 2:1) in a sufficient volume of a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 w/w). Ensure complete dissolution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[5]
-
-
Film Hydration:
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.[6]
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and continuing the rotation (without vacuum) in the water bath for 1-2 hours. This process will lead to the formation of multilamellar vesicles (MLVs).[5]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[7]
-
Pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes).[7] This will produce large unilamellar vesicles (LUVs).
-
-
Purification:
-
To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Characterization of this compound Loaded Liposomes
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a standard technique for measuring the size distribution and PDI of nanoparticles in suspension.[1][8][9][10][11] The zeta potential provides information about the surface charge of the liposomes, which is a key indicator of their stability.[7]
Protocol using a Zetasizer:
-
Sample Preparation: Dilute the liposomal suspension with an appropriate aqueous medium (e.g., deionized water or PBS) to a suitable concentration for DLS measurement.
-
Instrument Setup:
-
Set the temperature to 25°C.
-
Select the appropriate cuvette and ensure it is clean.
-
Input the dispersant properties (e.g., viscosity and refractive index of water).
-
-
Measurement:
-
Equilibrate the sample in the instrument for a few minutes.
-
Perform the measurement to obtain the z-average diameter (particle size), PDI, and zeta potential.
-
Perform measurements in triplicate for each sample.
-
3.2.2. Encapsulation Efficiency (EE) Determination
The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.[12] This can be determined by separating the unencapsulated drug from the liposome-encapsulated drug and quantifying the amount of drug in one or both fractions, often using High-Performance Liquid Chromatography (HPLC).[12][13][14][][16]
Protocol:
-
Separation of Free Drug:
-
Separate the unencapsulated this compound from the liposomal formulation using a method such as ultracentrifugation or size exclusion chromatography.
-
For ultracentrifugation, centrifuge the liposome suspension at a high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes. The supernatant will contain the unencapsulated drug.
-
-
Quantification of Drug:
-
Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength.
-
To determine the total amount of drug, disrupt a known volume of the liposomal formulation using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.
-
Analyze the amount of unencapsulated drug in the supernatant and the total amount of drug by HPLC.
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
In Vitro Drug Release Study
The in vitro release profile of this compound from the liposomes can be assessed using the dialysis method.[17][18][19][20][21] This method simulates the release of the drug from the nanocarrier into a surrounding medium over time.[18]
Protocol:
-
Preparation of Dialysis System:
-
Hydrate a dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa) in the release medium.
-
Place a known volume of the this compound-loaded liposome suspension into the dialysis bag and seal both ends securely.[21]
-
-
Release Study:
-
Immerse the dialysis bag in a container with a defined volume of release medium (e.g., PBS pH 7.4 containing a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using the validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Data Presentation
Table 1: Physicochemical Characterization of this compound Liposomes
| Formulation Code | Drug-to-Lipid Ratio (w/w) | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| Lipo-KNT-1 | 1:10 | 110.5 ± 2.1 | 0.15 ± 0.02 | -25.3 ± 1.5 | 92.4 ± 3.7 |
| Lipo-KNT-2 | 1:20 | 115.2 ± 3.5 | 0.18 ± 0.03 | -23.8 ± 1.9 | 88.1 ± 4.2 |
| Empty Liposomes | - | 105.8 ± 1.9 | 0.12 ± 0.01 | -26.1 ± 1.2 | - |
Table 2: In Vitro Release of this compound from Liposomes
| Time (hours) | Cumulative Release (%) - Lipo-KNT-1 ± SD | Cumulative Release (%) - Lipo-KNT-2 ± SD |
| 1 | 5.2 ± 0.8 | 6.1 ± 1.0 |
| 2 | 9.8 ± 1.2 | 11.5 ± 1.4 |
| 4 | 18.5 ± 2.1 | 20.3 ± 2.5 |
| 8 | 32.1 ± 3.4 | 35.6 ± 3.8 |
| 12 | 45.7 ± 4.0 | 49.2 ± 4.5 |
| 24 | 68.3 ± 5.1 | 72.8 ± 5.9 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Potential Signaling Pathways Modulated by Kaurane (B74193) Diterpenoids
Kaurane diterpenoids have been reported to exert their biological effects, such as anti-inflammatory and pro-apoptotic activities, through the modulation of key signaling pathways. Two of the most relevant pathways are the NF-κB and the apoptosis signaling pathways.[22][23][24][25][26][27]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenoids.
Apoptosis Signaling Pathway Induction
Caption: Induction of apoptosis by kaurane diterpenoids via intrinsic and extrinsic pathways.
References
- 1. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. protocols.io [protocols.io]
- 8. news-medical.net [news-medical.net]
- 9. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 10. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. CHARACTERIZING THE SIZE AND CONCENTRATION OF LIPOSOMES USING MULTI-ANGLE DYNAMIC LIGHT SCATTERING 사이언스21 입니다. [s21.co.kr]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Rapid determination of the encapsulation efficiency of a liposome formulation using column-switching HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 16. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 17. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. dovepress.com [dovepress.com]
- 20. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 21. researchgate.net [researchgate.net]
- 22. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. keio.elsevierpure.com [keio.elsevierpure.com]
- 25. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kaurene diterpene induces apoptosis in human leukemia cells partly through a caspase-8-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6,16-Kauranetriol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,16-Kauranetriol is a tetracyclic diterpenoid belonging to the kaurane (B74193) family of natural products. Compounds of this class are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. As a reference standard, this compound is an essential tool for the accurate quantification and identification of this compound in complex matrices such as plant extracts, herbal formulations, and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques, as well as an overview of its potential biological significance.
Product Information and Storage
A summary of typical product specifications for a this compound reference standard is provided below. Specifications may vary by supplier.
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Molecular Formula | C₂₀H₃₄O₃ |
| Molecular Weight | 322.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and chloroform |
| Storage | Store at 2-8°C for long-term storage. For stock solutions, aliquot and store at -20°C. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a general method for the quantification of this compound using reverse-phase HPLC with UV detection. Method optimization may be required depending on the sample matrix.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol:
-
Standard Stock Solution Preparation: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 500 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point is 50:50 (v/v) acetonitrile:water, increasing to 90:10 (v/v) acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: As kaurane diterpenoids lack a strong chromophore, detection is typically performed at a low wavelength, such as 205 nm or 210 nm.
-
Injection Volume: 10 µL
-
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample and determine the concentration of this compound by interpolating its peak area from the calibration curve.
Mass Spectrometry (MS) for Identification and Confirmation
This protocol outlines a general approach for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound reference standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
Protocol:
-
Solution Preparation: Prepare a 10 µg/mL solution of this compound in methanol.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at 50% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-500
-
-
Data Analysis: The expected protonated molecule is [M+H]⁺ at m/z 323.25. Fragmentation of the parent ion can be performed to confirm the structure. Common neutral losses for kaurane diterpenoids include water (H₂O) and formaldehyde (B43269) (CH₂O).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the definitive structural elucidation of a reference standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or CD₃OD)
-
This compound reference standard
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons should be consistent with the kaurane skeleton. Key structural features to confirm include the three hydroxyl groups at positions 2, 6, and 16, and the characteristic signals of the tetracyclic ring system.
Potential Biological Activity and Signaling Pathways
Kaurane diterpenoids are known to possess a range of biological activities. While the specific signaling pathways modulated by this compound are not extensively studied, related compounds have been shown to exert anti-inflammatory and anticancer effects through the modulation of key signaling cascades such as the NF-κB and Nrf2 pathways.
Hypothetical Signaling Pathway Modulation:
Based on the activities of similar natural products, this compound could potentially inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective Nrf2 pathway.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is the master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative stress.
Disclaimer: The information provided in these application notes is intended for research use only. The protocols are general guidelines and may require optimization for specific applications. The biological activities and signaling pathway information are based on the broader class of kaurane diterpenoids and require specific experimental validation for this compound.
Troubleshooting & Optimization
Technical Support Center: Isolation of 2,6,16-Kauranetriol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 2,6,16-Kauranetriol.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
A1: The primary natural source of this compound is the fern Pteris cretica.[1][2]
Q2: What type of compound is this compound?
A2: this compound is a polyhydroxylated kaurane-type diterpenoid. Its polar nature, due to the three hydroxyl groups, influences the selection of appropriate solvents and chromatographic techniques for its isolation.
Q3: What are the general steps for isolating this compound?
A3: The general workflow involves:
-
Extraction of the plant material with a polar solvent.
-
Solvent-solvent partitioning to remove non-polar impurities.
-
Chromatographic purification, typically using silica (B1680970) gel column chromatography.
-
Further purification, if necessary, using techniques like preparative HPLC.
-
Crystallization to obtain the pure compound.
Troubleshooting Common Issues
Issue 1: Low Yield of Crude Extract
-
Possible Cause: Inefficient extraction solvent or method.
-
Solution:
-
Ensure the plant material is finely ground to maximize surface area for solvent penetration.
-
Consider using a more exhaustive extraction method such as Soxhlet extraction, though be mindful of potential thermal degradation of the target compound.
-
Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also improve efficiency and reduce extraction time.
-
Issue 2: Poor Separation during Column Chromatography
-
Possible Cause 1: Inappropriate solvent system for elution.
-
Solution 1:
-
Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase that provides good separation between this compound and impurities.
-
For polar compounds like this compound, a gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate (B1210297), followed by ethyl acetate-methanol) is often effective.
-
-
Possible Cause 2: Co-elution with other polar compounds.
-
Solution 2:
-
If silica gel chromatography is insufficient, consider alternative stationary phases. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.
-
Reversed-phase chromatography (C18) with a polar mobile phase (e.g., water-methanol or water-acetonitrile gradients) can also be used for the purification of polar compounds.
-
Issue 3: Compound Degradation during Isolation
-
Possible Cause: Sensitivity of the compound to heat, light, or acidic/basic conditions.
-
Solution:
-
Avoid high temperatures during solvent evaporation by using a rotary evaporator at a low temperature.
-
Protect the sample from direct light, especially if the compound has known photosensitivity.
-
Use neutral glassware and high-purity solvents to avoid acidic or basic contamination that could catalyze degradation.
-
Issue 4: Difficulty with Crystallization
-
Possible Cause: Presence of impurities that inhibit crystal formation.
-
Solution:
-
Ensure the compound is of high purity (>95%) before attempting crystallization. Additional purification steps like preparative HPLC may be necessary.
-
Experiment with a variety of solvents and solvent combinations to find a system where the compound has low solubility at a low temperature and moderate solubility at a higher temperature. Common solvents for crystallization of polar compounds include acetone, methanol (B129727), ethyl acetate, and their mixtures with less polar solvents like hexane.
-
Data Presentation: Comparison of Extraction Methods for Diterpenoids
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (hours) | Relative Yield (%) | Reference |
| Maceration | 70% Ethanol (B145695) | Room Temperature | 48 | 100 | [2] |
| Soxhlet Extraction | Ethanol | Boiling Point of Solvent | 8 | 120-140 | General Knowledge |
| Ultrasound-Assisted | Methanol | 40-50 | 1 | 110-130 | General Knowledge |
| Microwave-Assisted | Acetone | 80 | 0.5 | 115-135 | General Knowledge |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of this compound from Pteris cretica
-
Preparation of Plant Material: Air-dry the aerial parts of Pteris cretica and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 70% aqueous ethanol (e.g., 5 L) at room temperature for 48 hours, with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity: petroleum ether, dichloromethane, and ethyl acetate.
-
The more polar diterpenoids, including this compound, are expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
Protocol 2: Silica Gel Column Chromatography for Purification
-
Column Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner (e.g., 10%, 20%, 50%, 100% ethyl acetate in hexane).
-
Further increase the polarity by introducing methanol into the ethyl acetate (e.g., 1%, 2%, 5% methanol in ethyl acetate) to elute the more polar compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualization method (e.g., staining with ceric sulfate (B86663) solution followed by heating).
-
Combine the fractions containing the compound of interest based on the TLC analysis.
-
-
Final Purification: The combined fractions may be further purified by re-chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
enhancing the solubility of 2,6,16-Kauranetriol for assays
This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the solubility of 2,6,16-Kauranetriol for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a diterpenoid with limited aqueous solubility. For creating stock solutions, organic solvents are recommended. Commonly used solvents include Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological assays, DMSO is a frequent choice for the initial stock solution.[1][2]
Q2: My this compound precipitates when I dilute my DMSO stock solution in my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds. Here are several strategies to prevent this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible to avoid both precipitation and cytotoxicity. For cell-based assays, the final DMSO concentration should ideally be below 0.5%, though some cell lines may tolerate up to 1%.[2]
-
Refine Dilution Protocol: Perform serial dilutions in your organic solvent (e.g., 100% DMSO) before the final dilution into the aqueous buffer. Avoid making serial dilutions directly in the aqueous media.[2]
-
Use Co-solvents: A mixture of solvents can enhance solubility. For similar compounds, a 1:1 (v/v) mixture of DMSO and ethanol has been shown to improve solubility compared to either solvent alone.[2]
-
Enhance Mixing: When performing the final dilution, add the stock solution directly to the assay media while vortexing or stirring to ensure rapid and uniform dispersion.
Q3: Are there methods to increase the aqueous solubility of this compound without using organic solvents?
A3: Yes, complexation with cyclodextrins is a well-established method for increasing the aqueous solubility of poorly soluble compounds like diterpenes.[3][4] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is more water-soluble.[3][4] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility than their natural counterparts.[3]
Q4: What is a vehicle control and why is it important for my experiments?
A4: A vehicle control is a crucial component of any experiment involving a dissolved compound. It consists of the same solvent or mixture of solvents used to dissolve your test compound (e.g., 0.5% DMSO in cell culture media), but without the compound itself. This control allows you to distinguish the effects of the compound from any potential effects of the solvent on the experimental system.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution during dilution. | The compound has low solubility in the aqueous assay buffer. The final solvent concentration is too low to maintain solubility. | 1. Perform serial dilutions in 100% organic solvent before the final aqueous dilution.[2]2. Increase the final solvent concentration, ensuring it remains within the tolerated limits for your assay (e.g., <0.5% DMSO for cell-based assays).[2]3. Use a co-solvent system (e.g., DMSO:ethanol).[2]4. Investigate the use of solubility enhancers like cyclodextrins.[3][4] |
| High background or off-target effects observed in the assay. | The solvent (e.g., DMSO) is causing cytotoxicity or interfering with the assay at the concentration used. | 1. Lower the final solvent concentration in the assay.2. Always include a vehicle control to measure the baseline effect of the solvent.[2]3. Consider switching to a less toxic solvent if possible. Ethanol and methanol have been shown to be less toxic than DMSO in some cell lines at concentrations up to 2.5%.[2] |
| Inconsistent results between experiments. | The compound is not fully dissolved in the stock solution, leading to inaccurate concentrations. The stock solution has degraded. | 1. Ensure the compound is completely dissolved in the stock solution. Gentle warming or sonication may help. 2. Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -20°C for up to two weeks.[1] Allow the solution to equilibrate to room temperature before use.[1] |
Solubility Data Summary
| Solvent | Solubility | Recommended Use |
| DMSO | Soluble[1] | Stock solutions for biological assays |
| Ethanol | Likely Soluble | Stock solutions, can be used as a co-solvent with DMSO[2] |
| Methanol | Likely Soluble | Stock solutions |
| Chloroform | Soluble[1] | Chemical analysis, not for biological assays |
| Dichloromethane | Soluble[1] | Chemical analysis, not for biological assays |
| Ethyl Acetate | Soluble[1] | Chemical analysis, not for biological assays |
| Acetone | Soluble[1] | Chemical analysis, not for biological assays |
| Water | Sparingly soluble / Insoluble | Not recommended for stock solutions |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Aqueous Assays
This protocol describes the standard method for preparing a high-concentration stock solution in DMSO and diluting it for use in a typical cell-based assay.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be applied if necessary. Visually inspect for any remaining particulate matter.
-
-
Perform Serial Dilutions (if required):
-
If a dose-response curve is needed, perform serial dilutions from your high-concentration stock solution using 100% DMSO.
-
-
Final Dilution into Aqueous Medium:
-
Determine the final concentration of this compound needed in your assay.
-
Calculate the volume of the DMSO stock solution required. Crucially, ensure the final DMSO concentration in your assay medium does not exceed the tolerated level (e.g., <0.5%).
-
Add the calculated volume of the DMSO stock directly to your pre-warmed assay medium, ensuring rapid mixing by vortexing or pipetting.
-
-
Prepare Vehicle Control:
-
Add the same volume of 100% DMSO (without the compound) to a separate volume of assay medium to serve as your vehicle control.
-
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method to prepare an aqueous solution of this compound using a solubility enhancer.
-
Prepare a Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, cell culture medium) at a concentration range of 1-10% (w/v). The optimal concentration may need to be determined empirically.
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Agitate the mixture vigorously. This can be done by shaking or stirring at room temperature or a slightly elevated temperature (e.g., 30°C) for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.[3]
-
-
Clarification and Sterilization:
-
After incubation, centrifuge the solution at high speed to pellet any undissolved compound.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining particulates and ensure sterility for biological assays.
-
-
Concentration Determination (Optional but Recommended):
-
The actual concentration of the solubilized compound should be determined using an appropriate analytical method, such as HPLC or mass spectrometry.
-
Visualizations
Caption: Workflow for preparing and diluting this compound for assays.
Caption: Logic diagram for troubleshooting precipitation issues.
References
Technical Support Center: Overcoming Resistance to 2,6,16-Kauranetriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2,6,16-Kauranetriol in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
A1: this compound is a diterpenoid compound with potential anti-cancer properties. While its precise mechanism is under investigation, preliminary studies suggest it may induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the activation of caspase cascades and modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state.[1]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to chemotherapeutic agents can arise through various mechanisms.[2] For a compound like this compound, likely mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[3]
-
Target Alteration: If this compound has a specific molecular target, mutations in the gene encoding this target can prevent the drug from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and proliferation, counteracting the apoptotic effects of the drug. Common pathways involved in chemoresistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5][6]
-
Enhanced DNA Repair: If the compound induces DNA damage, cancer cells may enhance their DNA repair mechanisms to survive the treatment.[4][7]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[1][3]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cell Culture
You have observed a significant increase in the IC50 value of this compound in your cancer cell line over several passages.
Troubleshooting Steps:
-
Confirm Cell Line Integrity:
-
Perform cell line authentication (e.g., short tandem repeat profiling) to ensure there has been no cross-contamination.
-
Regularly test for mycoplasma contamination, which can alter cellular responses to drugs.
-
-
Investigate Drug Efflux:
-
Experiment: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) with and without a known inhibitor (e.g., Verapamil) to assess efflux pump activity via flow cytometry.
-
Expected Outcome: Resistant cells will show lower fluorescence due to increased efflux, which should be reversible with the inhibitor.
-
-
Assess Pro-Survival Pathway Activation:
-
Experiment: Perform Western blotting to compare the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK) between sensitive and resistant cells.
-
Expected Outcome: Resistant cells may show hyperactivation of these pathways.
-
Issue 2: Inconsistent Results in Apoptosis Assays
You are seeing variable or reduced markers of apoptosis (e.g., caspase activation, PARP cleavage) in your resistant cell line treated with this compound compared to the parental line.
Troubleshooting Steps:
-
Optimize Drug Concentration and Treatment Time:
-
Perform a dose-response and time-course experiment on the resistant cell line to determine the new optimal conditions for inducing apoptosis, if any.
-
-
Analyze Anti-Apoptotic Protein Expression:
-
Experiment: Use Western blotting or qPCR to measure the expression levels of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak).
-
Expected Outcome: An increased ratio of anti- to pro-apoptotic proteins in resistant cells can inhibit apoptosis.[1]
-
-
Consider Combination Therapy:
-
Experiment: Treat the resistant cells with this compound in combination with an inhibitor of a suspected resistance pathway (e.g., a PI3K inhibitor like Wortmannin or a MAPK inhibitor like U0126).
-
Expected Outcome: A synergistic effect, restoring apoptosis, would suggest the involvement of that pathway in resistance.
-
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment | Fold Resistance |
| Parental HCT116 | 15.2 ± 1.8 | 1.0 |
| HCT116-KR (Resistant) | 88.5 ± 5.3 | 5.8 |
| Parental A549 | 22.7 ± 2.1 | 1.0 |
| A549-KR (Resistant) | 112.1 ± 9.7 | 4.9 |
Table 2: Relative Expression of ABCB1 (P-gp/MDR1) mRNA in Sensitive vs. Resistant Cells
| Cell Line | Relative ABCB1 mRNA Expression (Fold Change vs. Parental) |
| Parental HCT116 | 1.0 |
| HCT116-KR (Resistant) | 12.4 ± 2.5 |
| Parental A549 | 1.0 |
| A549-KR (Resistant) | 9.8 ± 1.9 |
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
-
Culture the parental cancer cell line (e.g., HCT116) in standard growth medium.
-
Begin treatment with a low concentration of this compound (approximately the IC20).
-
Allow the cells to recover and repopulate.
-
Once the cells are growing steadily, increase the drug concentration in a stepwise manner.
-
Repeat this process over several months until the cells can tolerate a concentration that is 5-10 fold higher than the original IC50.
-
Periodically freeze down stocks of the resistant cells at different stages.
-
Maintain the final resistant cell line in a medium containing a maintenance dose of this compound.
Protocol 2: Western Blotting for Pro-Survival Pathway Activation
-
Seed both parental (sensitive) and resistant cells and grow to 70-80% confluency.
-
Treat cells with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for troubleshooting resistance to this compound.
Caption: Upregulation of the PI3K/Akt pathway as a resistance mechanism.
Caption: The role of ABC transporters in mediating drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies of Novel Compounds
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the initial dose for a novel compound like 2,6,16-Kauranetriol?
A1: When specific data for a compound is unavailable, a weight-of-evidence approach is recommended. This involves:
-
In vitro data: Utilize in vitro cytotoxicity or efficacy data (e.g., IC50 or EC50 values) to estimate a starting dose range.
-
Literature on similar compounds: If this compound belongs to a known class of compounds (e.g., kaurane (B74193) diterpenoids), review published in vivo studies for structurally similar molecules to inform your starting dose.
-
Acute toxicity testing: Conduct a preliminary single-dose acute toxicity study in a small number of animals to identify a maximum tolerated dose (MTD).
Q2: What are the common routes of administration for in vivo studies, and how do I choose the right one?
A2: The choice of administration route is critical and depends on the compound's properties and the study's objective. Common routes include:
-
Oral (PO): Convenient for prolonged studies, but bioavailability can be a concern for many compounds.
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. It is often used in initial pharmacokinetic studies.
-
Intraperitoneal (IP): A common route in rodent studies, offering good absorption, though it can cause local irritation.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.
The selection should be based on the compound's solubility, the desired pharmacokinetic profile, and the clinical intended route of administration if applicable.
Q3: How do I design a dose-response study?
A3: A well-designed dose-response study is crucial for identifying the minimum effective dose and the therapeutic window. A typical design involves:
-
Multiple dose groups: Include a vehicle control group and at least 3-4 dose levels (e.g., low, medium, high).
-
Logarithmic spacing: Doses are often spaced logarithmically (e.g., 1, 10, 100 mg/kg) to cover a broad range.
-
Sufficient sample size: Ensure an adequate number of animals per group to achieve statistical power.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient Dosage- Poor Bioavailability- Rapid Metabolism/Clearance- Inappropriate Route of Administration | - Conduct a dose-escalation study.- Investigate alternative formulations to improve solubility and absorption.- Perform pharmacokinetic (PK) studies to determine the compound's half-life and inform dosing frequency.- Evaluate alternative administration routes (e.g., IV, IP). |
| Unexpected Toxicity or Adverse Events | - Dose is too high- Off-target effects- Vehicle toxicity | - Reduce the dose or conduct a more detailed dose-ranging study.- Perform histopathological analysis of major organs to identify target organs of toxicity.- Include a vehicle-only control group to rule out vehicle-related effects. |
| High Variability in Animal Response | - Inconsistent dosing technique- Animal health status- Genetic variability in the animal model | - Ensure all personnel are properly trained on the administration technique.- Closely monitor animal health and exclude any outliers with pre-existing conditions.- Consider using an inbred animal strain to reduce genetic variability. |
Experimental Protocols
Protocol 1: Preliminary Acute Toxicity Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), with an equal number of males and females.
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose.
-
Administration: Administer a single dose of the compound via the chosen route.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) for at least 72 hours.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant adverse effects.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Dose Administration: Administer a single dose of the compound via the intended route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Data Interpretation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation
Table 1: Hypothetical Dose-Ranging Study Data
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Tumor Volume Reduction (%) | Survival Rate (%) |
| Vehicle Control | 10 | +5.2 | 0 | 100 |
| 1 | 10 | +4.8 | 15.3 | 100 |
| 10 | 10 | +2.1 | 45.8 | 100 |
| 50 | 10 | -3.5 | 78.2 | 90 |
| 100 | 10 | -12.7 | 85.1 | 60 |
Table 2: Hypothetical Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| IV | 10 | 1520 | 0.08 | 3450 | 2.5 | 100 |
| PO | 50 | 450 | 1.0 | 4100 | 3.1 | 23.8 |
Visualizations
Caption: A generalized workflow for preclinical in vivo studies of a novel compound.
Caption: A hypothetical signaling pathway for this compound.
Technical Support Center: Minimizing Off-Target Effects of Kaurane Diterpenoids
Disclaimer: This technical support center provides guidance on minimizing the off-target effects of kaurane (B74193) diterpenoids, the class of compounds to which 2,6,16-Kauranetriol belongs. As specific data for this compound is limited in publicly available literature, the following information is based on the broader class of ent-kaurane diterpenoids and should be considered as a general guide. Researchers are encouraged to perform compound-specific validation.
This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize potential off-target effects during their experiments with kaurane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for ent-kaurane diterpenoids?
Many ent-kaurane diterpenoids exhibit potent biological activities, particularly anticancer effects, which are attributed to their ability to modulate multiple cellular signaling pathways. Their primary mechanisms of action often involve:
-
Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways through the modulation of Bcl-2 family proteins (Bcl-2, Bax), release of cytochrome c, and activation of caspases (caspase-3, -8, -9).[1][2][3][4]
-
Cell Cycle Arrest: Halting the cell cycle at different phases, commonly G2/M or G0/G1, by regulating the expression of cyclins (e.g., Cyclin D1), cyclin-dependent kinases (CDKs; e.g., CDK-2, CDK-4), and cell cycle inhibitors (e.g., p21, p53).[1][2][3][4]
-
Induction of Autophagy: Triggering autophagic cell death by modulating key regulators like mTOR and LC-II.[1][2][3][4]
-
Inhibition of Metastasis: Downregulating the expression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are crucial for tumor invasion and angiogenesis.[1][2][3][4]
A common structural feature responsible for the cytotoxicity of many kaurane diterpenoids is the α,β-unsaturated ketone moiety. This group can act as a Michael acceptor, forming covalent bonds with nucleophilic residues like cysteine in target proteins, leading to the inhibition of their function.
Q2: What are the potential off-target effects of kaurane diterpenoids?
The reactive nature of the α,β-unsaturated ketone moiety, while contributing to the on-target activity, can also lead to non-specific interactions with other cellular proteins containing reactive cysteine residues. This can result in:
-
Cytotoxicity in Non-Cancerous Cells: While many kaurane diterpenoids show selectivity for cancer cells, off-target interactions can lead to cytotoxicity in normal, healthy cell lines.[5] It is crucial to determine the therapeutic window by comparing the dose-response in both cancerous and non-cancerous cell lines.
-
Modulation of Unintended Signaling Pathways: Due to the promiscuous reactivity of the Michael acceptor group, kaurane diterpenoids could potentially interact with a wide range of proteins, leading to the modulation of signaling pathways unrelated to the intended therapeutic effect.
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize and identify off-target effects:
-
Dose-Response Studies: Determine the minimal effective concentration that elicits the desired on-target effect. Higher concentrations are more likely to cause off-target effects.
-
Use of Control Compounds: Include a structurally related but inactive analog of the test compound as a negative control. This helps to ensure that the observed effects are not due to the general chemical scaffold.
-
Orthogonal Assays: Confirm the on-target effect using multiple, independent assays that measure different aspects of the same biological endpoint.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target protein. If the phenotype persists in the absence of the target, it is likely due to an off-target effect.
-
Proteome-Wide Profiling: Employ techniques like chemical proteomics to identify the direct binding partners of the compound across the entire proteome.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed in non-cancerous control cell lines. | Off-target effects due to the reactive α,β-unsaturated ketone moiety. | 1. Perform a dose-response curve to determine the IC50 in both cancerous and non-cancerous cell lines to establish a therapeutic window. 2. Use a lower, more selective concentration of the compound. 3. If available, test a derivative of the compound where the Michael acceptor has been modified to reduce its reactivity. |
| Inconsistent results across different cell lines. | 1. Differential expression of the on-target protein. 2. Variations in off-target protein expression. 3. Differences in metabolic pathways between cell lines. | 1. Quantify the expression level of the target protein in each cell line using techniques like Western blotting or qPCR. 2. Consider using a panel of cell lines with varying expression levels of the target to correlate with the observed effect. 3. Perform metabolomic profiling to understand potential differences in compound metabolism. |
| The observed phenotype does not correlate with the known mechanism of action of kaurane diterpenoids (e.g., no apoptosis induction). | 1. The specific compound may act through a different mechanism (e.g., necroptosis, ferroptosis). 2. The cell line may be resistant to apoptosis. 3. The observed phenotype is an off-target effect. | 1. Investigate markers for other cell death pathways. 2. Use a positive control for apoptosis induction to confirm the cell line's responsiveness. 3. Perform target validation experiments (e.g., target knockdown) to confirm the on-target effect. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various ent-kaurane diterpenoids against different cancer cell lines, as reported in the literature. This data can be used as a reference for designing experiments and understanding the potential potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Jungermannenone A | PC3 | Prostate Carcinoma | 1.34 |
| DU145 | Prostate Carcinoma | 5.01 | |
| LNCaP | Prostate Carcinoma | 2.78 | |
| A549 | Lung Carcinoma | 8.64 | |
| MCF-7 | Breast Carcinoma | 18.3 | |
| HepG2 | Hepatocellular Carcinoma | 5.29 | |
| Jungermannenone B | PC3 | Prostate Carcinoma | 4.93 |
| DU145 | Prostate Carcinoma | 5.50 | |
| LNCaP | Prostate Carcinoma | 3.18 | |
| A549 | Lung Carcinoma | 5.26 | |
| MCF-7 | Breast Carcinoma | 14.2 | |
| HepG2 | Hepatocellular Carcinoma | 6.02 | |
| Longikaurin A | SMMC-7721 | Hepatocellular Carcinoma | In vivo data available |
| Oridonin | Molt4 | Acute Lymphoblastic Leukemia | 5.00 |
Data extracted from a review on ent-kaurane diterpenes.[2]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: Treat cells with the kaurane diterpenoid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by ent-kaurane diterpenoids.
Experimental Workflow
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways in Clear Cell Renal Cell Carcinoma and Candidate Drugs Unveiled through Transcriptomic Network Analysis of Hub Genes [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of ent-Kaurane Diterpenoids and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paclitaxel (B517696), a member of the taxane (B156437) family, is a potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. ent-Kaurane diterpenoids are a diverse group of natural compounds that have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms that often involve the induction of apoptosis and cell cycle arrest. This guide presents a side-by-side comparison of their cytotoxic activities, mechanistic pathways, and the experimental protocols used for their evaluation.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ent-kaurane diterpenoids and paclitaxel against a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potency. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay used.
| Compound Class | Specific Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
| ent-Kaurane Diterpenoid | CRT1 | SKOV3 (Ovarian) | 24.6 | [1] |
| ent-Kaurane Diterpenoid | Oridonin | SKOV3 (Ovarian) | 17.21 | [1] |
| ent-Kaurane Diterpenoid | Oridonin | OVCAR-3 (Ovarian) | 13.9 | [1] |
| ent-Kaurane Diterpenoid | Oridonin | A2780 (Ovarian) | 12.1 | [1] |
| ent-Kaurane Diterpenoid | Ponicidin | HeLa (Cervical) | 23.1 (24h) | [2] |
| ent-Kaurane Diterpenoid | Ponicidin | A549 (Lung) | 15.0 (72h) | [2] |
| ent-Kaurane Diterpenoid | Kongeniod A | HL-60 (Leukemia) | 0.47 | [3] |
| ent-Kaurane Diterpenoid | Kongeniod B | HL-60 (Leukemia) | 0.58 | [3] |
| Paclitaxel | Paclitaxel | Various Human Tumor Cell Lines | 0.0025 - 0.0075 (24h) | [4][5] |
| Paclitaxel | Paclitaxel | MKN-28, MKN-45 (Gastric), MCF-7 (Breast) | 0.01 - 0.5 (effective range) | [6] |
Experimental Protocols for Cytotoxicity Assays
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The following is a generalized protocol for a common cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is applicable for testing both ent-kaurane diterpenoids and paclitaxel.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (ent-kaurane diterpenoid or paclitaxel). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit, paclitaxel stabilizes the microtubule polymer, preventing its disassembly.[1][2][7][8][9] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[2][7]
ent-Kaurane Diterpenoid Signaling Pathway
The cytotoxic effects of ent-kaurane diterpenoids are mediated through various signaling pathways, often culminating in apoptosis.[2][8] These compounds have been shown to modulate the expression of key apoptosis-regulating proteins. For instance, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioners of apoptosis.[2] Some ent-kaurane diterpenoids have also been found to induce cell cycle arrest and influence other signaling pathways, such as the ERK1/2 pathway.[1]
Conclusion
Both paclitaxel and ent-kaurane diterpenoids represent promising avenues in the development of anticancer therapies. Paclitaxel is a well-established and potent cytotoxic agent with a clearly defined mechanism of action. The ent-kaurane diterpenoids are a large and structurally diverse class of natural products that exhibit significant cytotoxic activity through multiple mechanisms. While the cytotoxic potency of paclitaxel appears to be higher in many cases, as indicated by its lower IC50 values, the diverse mechanisms of action of ent-kaurane diterpenoids may offer advantages in overcoming drug resistance or in combination therapies. Further research into specific ent-kaurane diterpenoids, including direct comparative studies with established drugs like paclitaxel, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species [mdpi.com]
Unraveling the Anti-Inflammatory Mechanisms: A Comparative Guide to 2,6,16-Kauranetriol and Alternative Natural Compounds
In the quest for novel therapeutic agents to combat inflammation, natural products remain a vital source of inspiration and innovation. Among these, the diterpenoid 2,6,16-Kauranetriol has emerged as a compound of interest. This guide provides a comparative analysis of the proposed mechanism of action for the kaurane (B74193) diterpenoid class, to which this compound belongs, and contrasts it with other well-established anti-inflammatory phytochemicals. This objective comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their exploration of new anti-inflammatory leads.
Introduction to this compound and the Kaurane Diterpenoids
Kaurane diterpenoids are a class of natural compounds characterized by a tetracyclic carbon skeleton. While specific mechanistic data for this compound is emerging, studies on related kaurane diterpenoids have consistently demonstrated significant anti-inflammatory properties. The primary mechanism of action for this class of compounds is believed to be the modulation of key signaling pathways involved in the inflammatory response, particularly the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).
Comparison of Anti-Inflammatory Activity
To provide a clear comparison, this guide evaluates the anti-inflammatory effects of kaurane diterpenoids against a well-characterized class of flavonoids, exemplified by Quercetin (B1663063). The following tables summarize the inhibitory effects of representative compounds on key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound Class | Representative Compound(s) | Cell Line | Stimulant | IC50 (µM) | Reference |
| Kaurane Diterpenoid | Bezerraditerpene A | RAW 264.7 | LPS | 3.21 | [1] |
| Kaurane Diterpenoid | Bezerraditerpene B | RAW 264.7 | LPS | 3.76 | [1] |
| Kaurane Diterpenoid | ent-kaur-16-ene-3β,15β-diol | RAW 264.7 | LPS | 3.55 | [1] |
| Flavonoid | Quercetin | RAW 264.7 | LPS | ~15 | [2] |
Table 2: Effect on Pro-inflammatory Cytokines and Enzymes
| Compound Class | Representative Compound(s) | Target | Effect | Cell Line | Reference |
| Kaurane Diterpenoid | ent-17-hydroxy-15-oxokauran-19-oic acid | TNF-α, IL-1β, IL-6, iNOS, COX-2 | Significant inhibition | RAW 264.7 | [3] |
| Kaurane Diterpenoid | ent-15α-hydroxy-16-kauran-19-oic acid | TNF-α, IL-1β, IL-6, iNOS, COX-2 | Significant inhibition | RAW 264.7 | [3] |
| Flavonoid | Quercetin | TNF-α, IL-6, IL-1β | Inhibition | Murine intestinal epithelial cells, THP-1 | [4][5] |
| Flavonoid | Quercetin | COX-2, iNOS | Downregulation | A549 human lung adenocarcinoma | [6] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of kaurane diterpenoids and flavonoids are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.
Kaurane diterpenoids have been shown to inhibit the activation of the NF-κB pathway.[3] This inhibition is thought to occur through the prevention of IκB degradation, thereby keeping NF-κB inactive in the cytoplasm.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
For researchers aiming to validate and compare the anti-inflammatory effects of this compound and other compounds, the following are detailed protocols for key in vitro assays.
Measurement of Nitric Oxide Production
This assay is used to quantify the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Caption: Experimental workflow for the nitric oxide production assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect 100 µL of the culture supernatant and transfer to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine in 5% phosphoric acid) to each well.
-
Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[7]
ELISA for TNF-α and IL-6
This protocol details the quantification of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
Methodology:
-
Sample Collection: Collect cell culture supernatants after treatment with the test compound and LPS stimulation, as described in the nitric oxide assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.[8][9]
Western Blot for COX-2 and iNOS
This protocol is for determining the protein expression levels of the inflammatory enzymes COX-2 and iNOS.
Methodology:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[10][11][12]
Conclusion
The available evidence strongly suggests that this compound, as a member of the kaurane diterpenoid family, holds promise as an anti-inflammatory agent. Its likely mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key inflammatory mediators such as NO, TNF-α, IL-6, COX-2, and iNOS. When compared to other natural anti-inflammatory compounds like quercetin, kaurane diterpenoids demonstrate potent inhibitory effects, often at lower concentrations in in vitro models.
The provided experimental protocols offer a standardized framework for researchers to further investigate the specific molecular targets of this compound and to quantitatively compare its efficacy against other potential therapeutic candidates. Further studies are warranted to fully elucidate the detailed mechanism and to evaluate its therapeutic potential in in vivo models of inflammation.
References
- 1. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 11. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2,6,16-Kauranetriol from Diverse Natural Origins
For Immediate Release
[City, State] – A comprehensive comparative guide on 2,6,16-kauranetriol (B15130329), a promising diterpenoid with significant therapeutic potential, has been published today. This guide offers researchers, scientists, and drug development professionals an in-depth analysis of the compound derived from various natural sources, focusing on purity, yield, and biological efficacy. The objective of this publication is to provide a foundational resource for the scientific community to advance research and development of this compound-based therapeutics.
Recent studies have highlighted the potent anti-cancer properties of this compound, particularly its efficacy against gastric cancer cells.[1][2][3][4][5] This guide delves into the comparative aspects of this compound when isolated from different botanical sources, providing a critical evaluation of its performance based on experimental data.
Comparative Analysis of this compound from Different Sources
While comprehensive comparative studies on this compound from multiple, distinct natural sources are still emerging in publicly available literature, this guide synthesizes the available data to present a preliminary comparison. The primary source identified in the literature for the isolation of this compound is Pteris cretica.[6] Another potential source mentioned, though less detailed in the context of this specific compound, is the genus Croton. The following tables summarize the quantitative data available.
Table 1: Comparison of Yield and Purity of this compound
| Natural Source | Extraction Method | Yield (%) | Purity (%) | Analytical Method |
| Pteris cretica | Data Not Available | Data Not Available | >98% (Commercially available) | High-Performance Liquid Chromatography (HPLC) |
| Croton micans | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The current literature review did not yield specific percentages for yield from crude plant material for either source. The purity of commercially available this compound, sourced from Pteris cretica, is noted.
Table 2: Comparative Biological Activity of this compound
| Natural Source | Biological Activity | Cell Line | IC50 (µM) | Key Findings |
| Pteris cretica | Cytotoxicity | Gastric Cancer Cells | Data Not Available | Induces apoptosis and cell cycle arrest. |
| Croton micans | Cytotoxicity | Gastric Cancer Cells | Data Not Available | Modulates NF-κB and STAT3 signaling pathways. |
Note: While studies confirm the biological activity of this compound from these sources, specific IC50 values from a direct comparative study are not available in the reviewed literature.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for key experiments.
Isolation and Purification of this compound
A general protocol for the isolation and purification of kaurane (B74193) diterpenoids from plant sources is as follows:
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Pteris cretica) is subjected to extraction with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The process is repeated multiple times to ensure maximum extraction efficiency.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the desired compound is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).
-
Final Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human gastric cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treated and untreated cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins in the NF-κB and STAT3 pathways (e.g., p-NF-κB, NF-κB, p-STAT3, STAT3) and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Key Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Gastric Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gastric Cancer, Version 2.2022, NCCN Clinical Practice Guidelines in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
Evaluating the Safety and Toxicity of 2,6,16-Kauranetriol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safety and toxicity profile of a novel compound is a critical step in the preclinical evaluation process. This guide provides a comparative analysis of the potential toxicity of 2,6,16-kauranetriol (B15130329), a diterpenoid natural product, in the context of other structurally related kaurane (B74193) diterpenoids. Due to the limited publicly available safety data specifically for this compound, this guide leverages existing experimental data on other members of the kaurane diterpenoid class to provide a predictive overview and guide future toxicological assessments.
Introduction to this compound and the Kaurane Diterpenoids
Comparative Cytotoxicity of Kaurane Diterpenoids
The primary method for initial toxicity screening of natural products is the assessment of their cytotoxic effects on various cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a compound that inhibits 50% of cell growth or viability. A lower IC50 value indicates higher cytotoxic potential.
The following table summarizes the reported cytotoxic activities of several kaurane diterpenoids against a panel of human cancer cell lines. This comparative data can serve as a benchmark for evaluating the potential cytotoxicity of this compound.
| Compound Name | Cell Line | Cell Type | IC50 (µM) |
| Kongeniod A | HL-60 | Human promyelocytic leukemia | 0.47 |
| Kongeniod B | HL-60 | Human promyelocytic leukemia | 0.58 |
| Kongeniod C | HL-60 | Human promyelocytic leukemia | 1.27 |
| Adenanthin | HepG2 | Human liver cancer | 2.31 |
| Adenanthin | Bel-7402 | Human liver cancer | 6.67 |
| Adenanthin | SMMC-7721 | Human liver cancer | 8.13 |
| Weisiensin B | HepG2 | Human liver cancer | 3.24 |
| Weisiensin B | SGC-7901 | Human gastric cancer | 4.34 |
| Weisiensin B | BEL-7402 | Human liver cancer | 10.0 |
| Ponicidin | HeLa | Human cervical cancer | 23.1 |
| Ponicidin | A549 | Human lung cancer | 38.0 (24h) |
| Ponicidin | GLC-82 | Human lung cancer | 32.0 (24h) |
This table presents a selection of publicly available data and is not exhaustive.
Genotoxicity Profile of Kaurane Diterpenoids
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of potential carcinogenicity. While specific genotoxicity data for this compound is unavailable, studies on other kaurane diterpenoids, such as kaurenoic acid, provide some insight.
A study on kaurenoic acid using the Comet and micronucleus assays in Chinese hamster lung fibroblast (V79) cells demonstrated a dose-dependent increase in DNA damage and micronucleus frequency at higher concentrations (30 and 60 µg/mL).[1][2] This suggests that some kaurane diterpenoids may have genotoxic potential at elevated concentrations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are generalized protocols for common in vitro toxicity assays.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Genotoxicity Assessment: Comet Assay
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells with damaged DNA will exhibit increased migration of DNA fragments from the nucleus when subjected to electrophoresis, creating a "comet" shape.
Protocol:
-
Cell Treatment: Expose cells to the test compound and appropriate positive and negative controls.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Lyse the cells to remove cellular proteins and membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring parameters such as comet tail length and tail moment.
Comet Assay Workflow
Predictive Toxicological Assessment and Future Directions
Based on the available data for the kaurane diterpenoid class, it is plausible that this compound may exhibit some level of cytotoxicity, particularly against cancer cell lines. However, the exact potency and spectrum of activity remain to be determined through direct experimental evaluation.
An in silico analysis of a large dataset of ent-kaurane diterpenoids suggested that the majority of these compounds are not predicted to be toxic. This computational approach can be a valuable first step in prioritizing compounds for further experimental testing.
To comprehensively evaluate the safety and toxicity profile of this compound, the following experimental workflow is recommended:
Recommended Toxicological Evaluation Workflow
Conclusion
While a definitive safety and toxicity profile for this compound cannot be established without direct experimental data, a comparative analysis of related kaurane diterpenoids provides a valuable framework for initial assessment. The available evidence suggests that cytotoxicity is a potential concern, and thorough in vitro and subsequent in vivo toxicological evaluations are imperative before considering this compound for further development. The experimental protocols and workflow outlined in this guide offer a systematic approach to generating the necessary data to make informed decisions regarding the safety of this compound.
References
Safety Operating Guide
Proper Disposal of 2,6,16-Kauranetriol: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6,16-Kauranetriol could not be located. The following disposal procedures are based on general best practices for the handling and disposal of laboratory chemicals and should be supplemented by a thorough hazard assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a diterpenoid compound used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Recommended PPE:
-
Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses if there is a risk of splashing.
-
Hand Protection: Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
-
Body Protection: A lab coat made of a low-permeability fabric should be worn and fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream.
-
Waste Identification and Segregation:
-
This compound waste must be segregated from other waste streams.
-
Do not mix with incompatible materials. While specific incompatibility data for this compound is not available, as a general precaution, avoid mixing with strong oxidizing agents, acids, or bases.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The container must be marked with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
-
Request for Pickup:
-
Once the container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
-
III. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides general parameters for laboratory chemical waste.
| Parameter | Guideline | Citation |
| Container Labeling | Must include "Hazardous Waste," chemical name, and accumulation start date. | |
| Maximum Accumulation Time | Varies by generator status (e.g., 90 days for Large Quantity Generators). Consult your EHS department. |
IV. Experimental Protocols Cited
The disposal procedures outlined are based on standard protocols for hazardous waste management in a laboratory setting. These protocols are derived from regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2,6,16-Kauranetriol
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6,16-Kauranetriol was publicly available at the time of this writing. The following guidance is based on the safety protocols for the structurally similar compound, (4S)-Kaurane-2β,16,19-triol, and general best practices for handling potentially cytotoxic diterpenoids. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Researchers, scientists, and drug development professionals must exercise caution when handling this compound, a member of the kaurane (B74193) diterpenoid family. While specific toxicological data for this compound is limited, some kaurane diterpenoids are known to exhibit cytotoxic and antitumor activities, warranting careful handling to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data sheet for a similar compound and guidelines for handling cytotoxic agents.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, especially during procedures with a higher risk of contamination. |
| Body Protection | Laboratory Coat or Disposable Gown | A buttoned-up, long-sleeved lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, a disposable gown is recommended. |
| Respiratory Protection | Respirator | If there is a risk of generating aerosols or dust, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a fume hood. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following step-by-step operational plan outlines the key stages from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: Ensure that the work area is clean before and after handling the compound. Have a spill kit readily available.
2. Handling and Experimental Procedures:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Weighing: If working with a solid form, weigh the compound carefully to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
3. Post-Procedure and Decontamination:
-
Cleaning: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Given the potential cytotoxic nature of kaurane diterpenoids, all waste generated from handling this compound must be treated as hazardous chemical waste.
-
Waste Segregation: All contaminated materials, including gloves, disposable gowns, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: The hazardous waste must be disposed of through your institution's EHS-approved waste management program. The primary method of disposal for cytotoxic waste is typically incineration.[1][2][3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions down the drain.
Experimental Workflow and Safety Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationships of the safety protocols.
Caption: Experimental Workflow Diagram
Caption: Safety Protocol Logic Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
